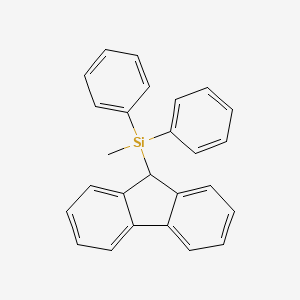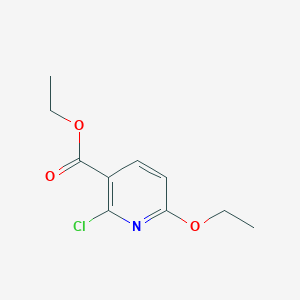
4-(Fluoromethoxy)aniline
Vue d'ensemble
Description
4-(Fluoromethoxy)aniline is an organic compound with the linear formula F2CHOC6H4NH2 . It has a molecular weight of 159.13 . It is a clear liquid that can range in color from yellow to orange to red to brown .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNc1ccc(OC(F)F)cc1 . This indicates that the molecule consists of an aniline group (NH2) attached to a benzene ring, which is further connected to a fluoromethoxy group (OC(F)F). Physical and Chemical Properties Analysis
This compound has a boiling point of 231 °C and a density of 1.283 g/mL at 25 °C . Its refractive index is 1.505 at 20 °C .Applications De Recherche Scientifique
Fluorescence Quenching Studies
Research has explored the fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), in various alcohols, using aniline as a quencher. Studies like these are essential in understanding the interaction dynamics in different solvents, which can be crucial for developing new fluorescence-based sensors and analytical methods (Geethanjali et al., 2015).
Spectroscopic Properties and Synthesis
The synthesis and investigation of spectroscopic properties of aniline derivatives, including 4-fluoroaniline, offer insights into molecular interactions and structures. These studies are significant for designing new materials and understanding molecular behavior in different states (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Vibrational Analysis and Material Properties
Investigations into the vibrational properties of fluorinated anilines, like 4-fluoro-3-(trifluoromethyl)aniline, contribute to our understanding of molecular dynamics and interactions. Such research is pivotal in the development of new materials with potential applications in non-linear optics (NLO) and other advanced technological fields (Revathi et al., 2017).
Computational Studies and Molecular Dynamics
Computational studies, like the theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE, provide valuable information about the structural and spectroscopic properties of aniline derivatives. These insights are crucial for predicting the behavior of complex molecules, which can be applied in pharmaceutical and chemical industries (Aziz, Nadeem, & Anwar, 2018).
Biodegradation and Environmental Impact
Studies on the microbial mineralization of ring-substituted anilines, including 4-fluoroaniline, focus on understanding the biodegradation pathways of these compounds. This research is essential for assessing the environmental impact of fluorinated anilines and developing strategies for bioremediation (Zeyer, Wasserfallen, & Timmis, 1985).
Safety and Hazards
Mécanisme D'action
Target of Action
4-(Fluoromethoxy)aniline is a chemical compound with the molecular formula C7H8FNO . It is structurally similar to 4-(Trifluoromethoxy)phenyl, which is often used as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (sEH)
Mode of Action
Compounds containing a 4-(trifluoromethoxy)phenyl group, which is structurally similar to this compound, have been synthesized and shown to be promising as inhibitors of human soluble epoxide hydrolase . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Fluorinated heterocycles, which are structurally similar to this compound, have been reported to have anticancer and antimicrobial activities . These activities are often associated with various biochemical pathways, suggesting that this compound might also affect multiple pathways.
Pharmacokinetics
The presence of the fluoromethoxy group might influence its pharmacokinetic properties, as fluorine atoms can enhance the metabolic stability, bioavailability, and membrane permeability of pharmaceuticals .
Result of Action
Given its structural similarity to other active compounds, it might have potential therapeutic effects, such as inhibitory activity against certain enzymes .
Propriétés
IUPAC Name |
4-(fluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGWJZIKVFCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)



